molecular formula C5H6N2O4 B6597897 2,5-dioxopyrrolidin-1-yl carbamate CAS No. 42014-44-8

2,5-dioxopyrrolidin-1-yl carbamate

Cat. No.: B6597897
CAS No.: 42014-44-8
M. Wt: 158.11 g/mol
InChI Key: IURPJDIWBPNRPJ-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl carbamate is a reactive carbamate derivative characterized by the presence of a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group. This structure confers activated ester properties, enabling nucleophilic substitution reactions with amines or other nucleophiles under mild conditions. The compound has dual applications:

  • Derivatization in Analytical Chemistry: It is employed as a reagent for modifying amino-containing compounds to enhance chromatographic separation and detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Synthesis of Metal Carbamates: Its activated ester functionality facilitates reactions with metal complexes, such as platinum(II) hydroxo species, to form stable carbamate linkages .

The 2,5-dioxopyrrolidin-1-yl group acts as an efficient leaving group, ensuring rapid and selective reactions. This versatility underpins its utility in both analytical and synthetic chemistry.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURPJDIWBPNRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42014-44-8
Record name 2,5-dioxopyrrolidin-1-yl carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-dioxopyrrolidin-1-yl carbamate can be synthesized through several methods. One common approach involves the reaction of 2,5-dioxopyrrolidin-1-yl carbonate with an amine under mild conditions . The reaction typically occurs in the presence of a base such as triethylamine, and the product is isolated through standard purification techniques like recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine and reducing agents such as lithium aluminum hydride. Reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from reactions involving this compound include protected amino acids and various biologically active molecules .

Comparison with Similar Compounds

Derivatization Reagents for Amino Compounds

2,5-Dioxopyrrolidin-1-yl carbamate derivatives, such as FOSF (2,5-dioxopyrrolidin-1-yl N-tri(pyrrolidino)phosphoranylideneamino carbamate), are compared below with other amino-targeting derivatization reagents. Key parameters include functional group specificity, detection compatibility, and reaction efficiency.

Table 1: Comparison of Amino-Targeting Derivatization Reagents

Reagent Name (Full Chemical Name) Target Group Derivatization Mechanism Detection Method Advantages Limitations Reference
2,5-Dioxopyrrolidin-1-yl N-tri(pyrrolidino)phosphoranylideneamino carbamate (FOSF) Amino Carbamate formation LC-MS/MS High sensitivity, phosphoranylidene group enhances ionization efficiency Requires optimized pH/temperature conditions
Dansyl chloride (DASC) Amino Sulfonamide formation Fluorescence Strong fluorescence signal Requires post-reaction purification
9-Fluorenylmethyl chloroformate (FMOC-Cl) Amino Carbamate formation UV/Fluorescence Stable derivatives; broad applicability Hydrolysis-prone in basic conditions
p-N,N,N-Trimethylammonioanilyl N’-hydroxysuccinimidyl carbamate iodide (TAHS) Amino Carbamate formation LC-MS/MS Charged group improves ionization Complex synthesis; high cost
Diethyl ethoxymethylenemalonate (DEEMM) Amino Malonate adduct formation UV Simple reaction conditions Limited sensitivity for trace analysis

Key Findings :

  • FOSF outperforms dansyl chloride and DEEMM in mass spectrometry applications due to its ionization-enhancing phosphoranylidene group, enabling detection at lower concentrations .
  • TAHS shares FOSF’s LC-MS/MS compatibility but is less practical due to synthetic complexity.
  • FMOC-Cl is widely used for fluorescence detection but is unsuitable for basic conditions.

Comparison with Other Activated Esters :

  • N-Hydroxysuccinimide (NHS) Esters : Both NHS and 2,5-dioxopyrrolidin-1-yl groups are activated esters, but the latter’s bulkier structure may influence reaction kinetics or steric accessibility in metal coordination.
  • Bis-carbonates: Bis(2,5-dioxopyrrolidin-1-yl) carbonate demonstrates higher leaving-group efficiency compared to non-activated carbonates, enabling faster carbamate formation in metal complexes .

Biological Activity

2,5-Dioxopyrrolidin-1-yl carbamate, also known as methyl (2,5-dioxopyrrolidin-1-yl)carbamate, is an organic compound with significant biological activity. Its molecular formula is C6H8N2O4, and it features a pyrrolidinyl ring with two keto groups. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

The synthesis of this compound typically involves the reaction of carbamic acid derivatives with methylating agents. One common method is the reaction of N-hydroxysuccinimide with methyl chloroformate under basic conditions, often utilizing dichloromethane as a solvent and triethylamine as a base.

Table 1: Synthesis Overview

Method Reagents Conditions
Reaction with N-hydroxysuccinimideMethyl chloroformateBasic conditions in dichloromethane
Continuous flow processesAutomated reactorsControlled temperature and pressure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbonyl groups in the pyrrolidinyl ring can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This electrophilic nature is crucial for its biological effects.

Biological Activity and Applications

Research has demonstrated that this compound exhibits various biological activities, particularly in the context of anticonvulsant properties. Studies have shown that compounds derived from this structure can protect against seizures in animal models.

Case Studies

  • Anticonvulsant Activity : A study evaluated a series of hybrid compounds including derivatives of this compound. Notably, compound 22 showed potent anticonvulsant activity with an ED50 value of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model .
  • Pharmacological Screening : Another investigation synthesized N-benzyl derivatives of this compound, revealing that several compounds provided significant protection against seizures (ED50 values ranging from 42.83 to 67.65 mg/kg) while demonstrating better safety profiles compared to traditional antiepileptic drugs .

Table 2: Anticonvulsant Efficacy of Selected Compounds

Compound ED50 (mg/kg) Test Type Remarks
Compound 2223.7MESMost potent among tested
Compound 854.90MESEffective with minimal toxicity
Valproic Acid-ReferenceStandard antiepileptic drug

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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